molecular formula C21H19N3OS B10801658 7-{[(4-Methylpyridin-2-yl)amino](3-methylthiophen-2-yl)methyl}quinolin-8-ol

7-{[(4-Methylpyridin-2-yl)amino](3-methylthiophen-2-yl)methyl}quinolin-8-ol

Cat. No.: B10801658
M. Wt: 361.5 g/mol
InChI Key: HMRFJTICBMUXDH-UHFFFAOYSA-N
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Description

7-{[(4-Methylpyridin-2-yl)amino](3-methylthiophen-2-yl)methyl}quinolin-8-ol is a useful research compound. Its molecular formula is C21H19N3OS and its molecular weight is 361.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 7-{(4-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol is a derivative of quinolinol, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 7-{(4-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol is C21H18N4OC_{21}H_{18}N_{4}O, with a molecular weight of 358.39 g/mol. The compound features a quinoline backbone substituted with a methylpyridine and a methylthiophene group, which may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to 7-{(4-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol exhibit significant anticancer properties. A study on related quinolinol derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specifically, these compounds were shown to downregulate oncogenes such as MYC in B-cell lymphoma models, leading to decreased tumor growth .

Antimicrobial Properties

Quinolinol derivatives are also recognized for their antimicrobial activities. In vitro studies have shown that similar compounds possess inhibitory effects against a range of bacteria and fungi. The mechanism often involves interference with microbial DNA synthesis and disruption of membrane integrity .

Case Studies

  • B-cell Lymphoma Study : In a study investigating the effects of quinolinol derivatives on B-cell lymphoma, treatment with 7-{(4-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol resulted in significant growth inhibition in both IGH-translocation positive and negative cells. The compound induced apoptosis as evidenced by an increased percentage of cells in the sub-G1 phase of the cell cycle .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that these derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Tables

Biological Activity Mechanism Efficacy Reference
AnticancerInduces apoptosisSignificant growth inhibition
AntimicrobialDisrupts DNA synthesisEffective against bacteria

Research Findings

Recent studies have highlighted the potential of quinolinol derivatives as dual-action agents capable of targeting multiple pathways in cancer cells while also providing antimicrobial benefits. The ability to modulate gene expression and influence epigenetic markers (e.g., H3K27ac levels) suggests that these compounds may play a role in broader therapeutic strategies for cancer treatment .

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

7-[[(4-methylpyridin-2-yl)amino]-(3-methylthiophen-2-yl)methyl]quinolin-8-ol

InChI

InChI=1S/C21H19N3OS/c1-13-7-10-22-17(12-13)24-19(21-14(2)8-11-26-21)16-6-5-15-4-3-9-23-18(15)20(16)25/h3-12,19,25H,1-2H3,(H,22,24)

InChI Key

HMRFJTICBMUXDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=C(C=CS4)C

Origin of Product

United States

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